tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Description
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a carbamate derivative featuring a substituted phenyl ring with bromo and dimethyl functional groups. Its molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of 306.19 g/mol, and it is registered under CAS number 361436-27-3 . The compound is commercially available in high purity (98%) and is utilized as a building block in organic synthesis, particularly in pharmaceutical and materials research. The bromine atom at the para position and the methyl groups at the 3,5-positions on the aromatic ring make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3,5-dimethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-6-10(7-9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNVKVHPODARGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627382 | |
| Record name | tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361436-27-3 | |
| Record name | 1,1-Dimethylethyl N-(4-bromo-3,5-dimethylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361436-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reaction with tert-Butyl Chloroformate
Reagents :
- 4-bromo-3,5-dimethylbenzylamine
- tert-butyl chloroformate
- Base (e.g., triethylamine)
-
- The reaction is conducted by mixing 4-bromo-3,5-dimethylbenzylamine with tert-butyl chloroformate in an organic solvent such as dichloromethane or toluene.
- A base like triethylamine is added to neutralize the hydrochloric acid produced during the reaction.
- The mixture is stirred at room temperature for several hours to ensure complete conversion.
- After the reaction completion, the product is purified using recrystallization or chromatography techniques.
Industrial Production Techniques
In industrial settings, the production of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate may employ continuous flow reactors and automated systems to enhance efficiency and scalability. This method allows for better control over reaction conditions and improved yields.
Alternative Methods
Other synthetic routes may include:
Nucleophilic Substitution Reactions : The bromine atom in the compound can be replaced by other nucleophiles such as amines or thiols, allowing for the derivatization of the compound into various functionalized products.
Oxidation and Reduction Reactions : The compound can undergo oxidation to introduce functional groups or reduction to convert the carbamate group into an amine.
- Data Table: Reaction Conditions and Yields
The following table summarizes various preparation methods, including reaction conditions and typical yields:
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Reaction with tert-butyl chloroformate | 4-bromo-3,5-dimethylbenzylamine | Room temperature, triethylamine | 70-90 |
| Industrial continuous flow synthesis | Same as above | Continuous flow reactor | >90 |
| Nucleophilic substitution | tert-butyl (4-bromo-3,5-dimethylphenyl) halide + nucleophile | Varies | Varies |
| Oxidation/Reduction | This compound + oxidizing/reducing agent | Varies | Varies |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.
Reduction Products: Reduction typically yields amines or alcohols, depending on the specific reaction pathway.
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for the development of new pharmaceuticals. Its carbamate structure can be modified to create prodrugs or active pharmaceutical ingredients that exhibit enhanced pharmacokinetic properties. The potential to inhibit specific enzymes makes it valuable in designing drugs targeting various diseases .
2. Organic Synthesis
-
Synthesis of Complex Molecules : this compound is utilized as an intermediate in the synthesis of more complex organic compounds. It can undergo various reactions such as nucleophilic substitutions, oxidations, and reductions to yield derivatives with different functional groups.
Reaction Type Description Example Products Nucleophilic Substitution Reacts with nucleophiles like amines or thiols to form new carbamate derivatives. New carbamate derivatives Oxidation Can be oxidized to introduce hydroxyl or carbonyl groups. Hydroxyl or carbonyl derivatives Reduction Reduction converts the carbamate group into an amine. Amine derivatives
3. Biological Research
- Enzyme Inhibition Studies : The compound can be employed to study enzyme activity and protein interactions. Its ability to form covalent bonds with active site residues allows researchers to investigate mechanisms of enzyme inhibition and their effects on biochemical pathways .
Case Studies
Case Study 1: Synthesis of Tetrasubstituted Pyrroles
In one study, this compound was used in a Suzuki coupling reaction to synthesize tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position. This method demonstrated the compound's utility in creating complex nitrogen-containing heterocycles that are important in medicinal chemistry .
Case Study 2: Development of Prodrugs
Research has shown that modifying the carbamate structure can lead to prodrugs with improved solubility and bioavailability. For instance, modifications involving the introduction of different substituents on the aromatic ring have been explored to enhance therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic nuances of tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate can be elucidated by comparing it with other tert-butyl carbamate derivatives. Below is a detailed analysis based on synthesis routes, substituent effects, and physicochemical properties (Table 1).
Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives
Key Observations
Substituent Effects on Reactivity and Applications The bromo and dimethyl groups in the target compound enhance steric bulk and provide a site for cross-coupling reactions. Compounds with thiazolyl substituents (e.g., 42h, 42i) introduce heterocyclic motifs, which are critical in medicinal chemistry (e.g., kinase inhibitors or VHL E3 ligase ligands) .
Synthetic Efficiency
- Yields vary significantly: tert-butyl carbamates with fluoro (42h, 77%) or chloro (42i, 58%) groups are synthesized more efficiently than those with methoxy (42g, 16%) groups, likely due to steric or electronic challenges during coupling steps .
Physicochemical Properties The target compound’s dimethyl groups may improve crystallinity compared to analogs like 42h (yellow solid) or 42i (oil).
Functional Versatility
- The bromo substituent in the target compound enables participation in cross-coupling reactions, similar to its dimethoxy analog (41ζ). In contrast, thiazolyl-containing derivatives (42h, 42i) are tailored for bioconjugation or target-specific interactions .
Biological Activity
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group, a bromine atom, and two methyl groups on a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and metabolic pathway modulation.
- Molecular Formula : C13H18BrNO2
- Molecular Weight : 286.16 g/mol
- Structural Features : The presence of the bromine atom and the tert-butyl group enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may alter metabolic pathways through specific binding affinities.
Types of Reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, influencing the compound's biological interactions.
- Oxidation and Reduction : These reactions can lead to various metabolites that may exhibit different biological activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on Enzyme Interaction : A study highlighted the interaction of similar carbamate derivatives with ClpP enzymes in Chlamydia, demonstrating their potential as selective antimicrobial agents . Although not directly tested on this compound, these findings suggest a pathway for further research into its antimicrobial properties.
- Synthesis and Biological Evaluation : Research into the synthesis of carbamates has revealed that modifications in substituents can significantly affect biological activity. This emphasizes the importance of studying the specific structure of this compound for understanding its unique properties .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity Potential |
|---|---|---|---|
| This compound | C13H18BrNO2 | Contains bromine and two methyl groups | Enzyme inhibition; potential antimicrobial effects |
| 4-Bromo-3-methylphenyl N-methylcarbamate | C11H14BrNO2 | Lacks one methyl group | Different enzyme interactions; less potent |
| Tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate | C13H18BrN1O2 | Variation in bromination | Potential variations in activity; needs exploration |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate to improve yield and purity?
Methodological Answer:
- Experimental Design: Use Design of Experiments (DoE) to systematically vary parameters such as reaction temperature (e.g., 0–25°C), stoichiometry of brominating agents, and catalyst loading. For example, highlights the integration of flow chemistry and statistical modeling for optimizing reaction conditions .
- Purification: Recrystallization using solvents like ethyl acetate/hexane mixtures is recommended, as the compound is typically a solid (melting point: 103–106°C) with moderate solubility in polar aprotic solvents .
- Stability: Store the compound under inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation via hydrolysis or oxidation, as carbamates are sensitive to acidic/basic conditions .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Spectroscopy: Use H/C NMR to confirm the carbamate group (δ ~1.4 ppm for tert-butyl protons) and bromine substitution (e.g., aromatic splitting patterns). IR can validate the carbonyl stretch (~1700 cm⁻¹) .
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) ensures purity >98%, as reported for structurally similar carbamates .
- Physical Properties: Melting point analysis (103–106°C) and elemental analysis (C, H, N) are critical for batch consistency .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) across studies?
Q. What mechanistic insights explain the reactivity of the bromine substituent in this compound during cross-coupling reactions?
Methodological Answer:
- Substituent Effects: The electron-withdrawing bromine enhances electrophilicity at the aryl ring, facilitating Suzuki-Miyaura couplings. Steric hindrance from 3,5-dimethyl groups may slow transmetallation, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) .
- Kinetic Studies: Monitor reaction progress via in-situ NMR or GC-MS to identify intermediates (e.g., boronate esters in cross-couplings) .
Q. How can computational modeling predict the regioselectivity of derivatization reactions involving this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the bromine atom’s σ* orbital may guide nucleophilic attacks .
- Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to rationalize experimental outcomes .
Q. What strategies mitigate contradictions in spectroscopic data when synthesizing novel derivatives?
Methodological Answer:
- 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.
- Isotopic Labeling: Introduce C or N labels at ambiguous positions to trace bond formation .
Key Recommendations for Researchers
- Safety: Always use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritation (H335) .
- Data Validation: Cross-reference physical/spectral data with multiple independent studies to ensure reproducibility.
- Synthetic Flexibility: Leverage the tert-butyl carbamate as a protecting group for amine functionalities in multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
